molecular formula C7H7NO3S B2752668 Ethyl 4-formyl-1,3-thiazole-2-carboxylate CAS No. 1447914-90-0

Ethyl 4-formyl-1,3-thiazole-2-carboxylate

Cat. No.: B2752668
CAS No.: 1447914-90-0
M. Wt: 185.2
InChI Key: PSGICZLOVQODMF-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol. It is a derivative of thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms.

Preparation Methods

The synthesis of Ethyl 4-formyl-1,3-thiazole-2-carboxylate typically involves the reaction of 2-thiazolecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-formyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ethyl ester group can be cleaved under basic or acidic conditions, yielding 2-thiazolecarboxylic acid, 4-formyl-.

    Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds under basic or acidic conditions.

    Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of reactive positions.

Common reagents used in these reactions include water for hydrolysis, bases or acids for aldol condensation, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-formyl-1,3-thiazole-2-carboxylate has numerous applications in scientific research:

    Heterocyclic Chemistry: It serves as a versatile building block for synthesizing various pharmaceutical and agrochemical compounds.

    Organic Synthesis: The presence of formyl and ester groups makes it a useful intermediate or precursor in organic synthesis.

    Pharmaceutical Research: Thiazole derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, antifungal, and antitumor activities.

    Biological Studies: The compound’s unique structure allows it to interact with biological systems, making it valuable in biochemical and pharmacological research.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions enable it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Ethyl 4-formyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound has a similar structure but includes a hydroxyphenyl group, which may confer different chemical and biological properties.

    2-Aminothiazole-Based Compounds: These compounds have an amino group instead of a formyl group, leading to different reactivity and applications.

Properties

IUPAC Name

ethyl 4-formyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGICZLOVQODMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate (1.23 g), manganese dioxide (5.71 g) and THF (25 ml) was heated at 50° C. overnight. The inorganic material was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound (1.11 g) as a yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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